molecular formula C9H16O3 B3117428 4-Ethoxycyclohexanecarboxylic acid CAS No. 223136-24-1

4-Ethoxycyclohexanecarboxylic acid

Cat. No.: B3117428
CAS No.: 223136-24-1
M. Wt: 172.22 g/mol
InChI Key: FAPLLKWIEFADCF-UHFFFAOYSA-N
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Description

Evolution of Cyclohexanecarboxylic Acid Derivatives in Contemporary Chemical Research

Cyclohexanecarboxylic acid and its derivatives have long served as versatile building blocks in organic chemistry. Initially explored for their fundamental reactivity and stereochemical properties, their applications have evolved significantly. In early research, these compounds were primarily used to study the conformational analysis of cyclohexane (B81311) rings, providing foundational knowledge of axial and equatorial substituent effects.

Contemporary research has seen a diversification of their roles. In medicinal chemistry, for instance, the rigid cyclohexane scaffold is utilized to orient functional groups in specific three-dimensional arrangements, which is crucial for binding to biological targets. An example of this is the development of potent antagonists for Very Late Antigen-4 (VLA-4), where the cyclohexanecarboxylic acid moiety serves as a key component in optimizing pharmacokinetic properties. nih.gov Furthermore, the synthesis of these derivatives has become more sophisticated, with a focus on stereoselective methods to access specific isomers, such as the trans-4-substituted derivatives, which are often desired for pharmaceutical intermediates. google.compatsnap.com The development of one-pot syntheses and the use of various catalysts for the hydrogenation of aromatic precursors highlight the ongoing efforts to make these compounds more accessible for a range of applications. google.comgoogle.com

Significance of Ethoxy Substitution in Cyclohexane Frameworks

For a 4-substituted cyclohexanecarboxylic acid, two diastereomers exist: cis and trans.

In the trans isomer, the two substituents are on opposite sides of the ring. The most stable conformation for trans-4-ethoxycyclohexanecarboxylic acid would have both the ethoxy and the carboxylic acid groups in the equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these groups were in the axial positions.

In the cis isomer, the substituents are on the same side of the ring. In its chair conformation, one group must be axial while the other is equatorial. Due to the generally larger steric bulk of the carboxylic acid group compared to the ethoxy group, the conformation where the carboxylic acid is equatorial and the ethoxy group is axial might be slightly favored, though the molecule will exist as a rapidly equilibrating mixture of the two chair forms.

The ethoxy group, being relatively flexible and possessing a polar C-O bond, can also influence intermolecular interactions, which is particularly relevant in the context of materials science, such as in the formation of liquid crystals.

Academic Rationale for Investigating 4-Ethoxycyclohexanecarboxylic Acid in Organic Synthesis and Materials Science

The academic interest in this compound is primarily driven by its potential as a precursor in the synthesis of advanced materials, most notably liquid crystals. whiterose.ac.ukresearchgate.netcolorado.edu Liquid crystal molecules typically consist of a rigid core and flexible terminal chains. The 1,4-disubstituted cyclohexane ring in the trans configuration provides a rigid and linear component, which is a desirable feature for the core of a liquid crystal molecule.

Overview of Established and Emerging Research Avenues for this compound

The established research avenue for this compound and its analogues is predominantly within the field of liquid crystal synthesis. These compounds are valuable intermediates for creating calamitic (rod-shaped) liquid crystals. The synthesis of esters from 4-alkoxycyclohexanecarboxylic acids and various phenolic cores is a well-documented strategy for producing materials with specific mesomorphic behaviors. whiterose.ac.ukresearchgate.net The resulting liquid crystals are investigated for their thermal stability, phase transition temperatures, and electro-optical properties.

Emerging research avenues, while not extensively documented for this specific molecule, can be inferred from broader trends in materials science and medicinal chemistry. The functionalized alicyclic structure of this compound makes it a candidate for incorporation into more complex molecular architectures. rug.nlmdpi.comtaylorfrancis.com In materials science, there is growing interest in "smart" materials, and the unique conformational properties of the cyclohexane ring could be exploited in the design of responsive polymers or gels. In drug discovery, the use of conformationally restricted scaffolds is a key strategy for improving the selectivity and efficacy of drug candidates. While current research in this area has focused on other derivatives, the bifunctional nature of this compound could allow for its use as a linker or scaffold in the synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Data (Predicted)

Due to the limited availability of experimental data specifically for this compound in the literature, the following tables present predicted and representative data based on the analysis of analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
AppearanceWhite crystalline solid
Isomerscis and trans

Table 2: Predicted Spectroscopic Data for trans-4-Ethoxycyclohexanecarboxylic Acid

TechniquePredicted Observations
¹H NMR δ (ppm): ~12.0 (s, 1H, COOH), ~3.5 (q, 2H, OCH₂CH₃), ~3.4 (m, 1H, CH-O), ~2.2 (m, 1H, CH-COOH), ~1.0-2.0 (m, 8H, cyclohexane ring protons), ~1.2 (t, 3H, OCH₂CH₃)
¹³C NMR δ (ppm): ~180 (C=O), ~75 (CH-O), ~64 (OCH₂), ~43 (CH-COOH), ~30-35 (cyclohexane CH₂), ~15 (CH₃)
FTIR ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2950 (C-H stretch), ~1710 (C=O stretch), ~1100 (C-O stretch)
Mass Spec. Predicted Fragments (m/z): 172 (M⁺), 127 (M⁺ - OEt), 126 (M⁺ - HOEt), 99, 81

Properties

IUPAC Name

4-ethoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPLLKWIEFADCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxycyclohexanecarboxylic Acid

Classical Approaches to Cyclohexanecarboxylic Acid Ring Formation and Functionalization

The construction of the 4-ethoxycyclohexanecarboxylic acid molecule typically begins with the synthesis of a suitably substituted cyclohexanecarboxylic acid precursor. Classical methods for creating this core structure are well-established in organic chemistry.

Esterification and Subsequent Hydrolysis/Saponification Routes

A common and versatile strategy for the synthesis of this compound involves the initial preparation of a 4-hydroxycyclohexanecarboxylate ester. This precursor then undergoes etherification to introduce the ethoxy group, followed by hydrolysis of the ester to yield the final carboxylic acid.

A key starting material for this route is p-hydroxybenzoic acid. Catalytic hydrogenation of the aromatic ring of p-hydroxybenzoic acid affords 4-hydroxycyclohexanecarboxylic acid. This hydrogenation is often carried out using catalysts such as rhodium on carbon or ruthenium on carbon under pressure. The resulting product is typically a mixture of cis and trans isomers.

The subsequent steps involve:

Esterification: The mixture of 4-hydroxycyclohexanecarboxylic acid isomers is esterified, commonly using ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, to produce ethyl 4-hydroxycyclohexanecarboxylate. This Fischer esterification is a reversible reaction, often driven to completion by using an excess of ethanol. hmdb.ca

Etherification (Williamson Ether Synthesis): The hydroxyl group of ethyl 4-hydroxycyclohexanecarboxylate is then converted to an ethoxy group. The Williamson ether synthesis is a widely used method for this transformation. nih.gov It involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction. nih.govpressbooks.pub

Hydrolysis/Saponification: The final step is the hydrolysis of the ethyl 4-ethoxycyclohexanecarboxylate to the desired this compound. This can be achieved under either acidic or basic conditions (saponification). Basic hydrolysis, using a reagent like sodium hydroxide (B78521) followed by an acidic workup, is often preferred to avoid potential side reactions.

StepReactionReagents and Conditions
1Hydrogenationp-Hydroxybenzoic acid, H₂, Ru/C or Rh/C, high pressure
2Esterification4-Hydroxycyclohexanecarboxylic acid, Ethanol, H₂SO₄ (cat.), reflux
3EtherificationEthyl 4-hydroxycyclohexanecarboxylate, NaH, Ethyl iodide, THF
4HydrolysisEthyl 4-ethoxycyclohexanecarboxylate, NaOH, H₂O/EtOH, then H₃O⁺

Carboxylation Reactions on Cyclohexane (B81311) Precursors

An alternative classical approach involves the formation of the carboxylic acid group on a pre-existing ethoxy-substituted cyclohexane ring. This can be achieved through carboxylation reactions, most notably using Grignard reagents.

The synthesis would proceed as follows:

Preparation of an Ethoxycyclohexyl Halide: Starting from 4-ethoxycyclohexanol (which can be prepared by the ethoxylation of 1,4-cyclohexanediol), the hydroxyl group can be converted to a good leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr₃).

Formation of a Grignard Reagent: The resulting 4-ethoxycyclohexyl bromide is then reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 4-ethoxycyclohexylmagnesium bromide.

Carboxylation: This organometallic intermediate is then carboxylated by reacting it with solid carbon dioxide (dry ice).

Acidic Workup: An acidic workup protonates the resulting carboxylate salt to yield this compound.

Stereoselective Synthesis of this compound Isomers (Cis/Trans, if applicable)

The 1,4-disubstituted cyclohexane ring of this compound can exist as two geometric isomers: cis and trans. The relative orientation of the ethoxy and carboxylic acid groups significantly influences the physical and chemical properties of the molecule. Therefore, controlling the stereochemistry during the synthesis is of great importance.

Diastereoselective Pathways and Control

The stereochemical outcome of the synthesis is often determined during the initial hydrogenation of p-hydroxybenzoic acid and can be influenced by the reaction conditions. The resulting mixture of cis and trans 4-hydroxycyclohexanecarboxylic acid can often be separated or isomerized to favor the desired isomer.

It has been reported that the hydrogenation of p-hydroxybenzoic acid can lead to a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. google.com The more thermodynamically stable trans isomer can be obtained by isomerization of the cis isomer. This isomerization is typically achieved by heating the mixture in the presence of a base, such as sodium ethoxide in ethanol. google.com

Once the desired isomer of 4-hydroxycyclohexanecarboxylic acid (or its ester) is isolated, the subsequent Williamson ether synthesis generally proceeds with retention of configuration at the C-4 position, as the reaction occurs at the oxygen atom of the hydroxyl group and does not involve the chiral center (if any) or the stereochemistry of the ring itself. Similarly, the final hydrolysis step does not affect the stereochemistry of the cyclohexane ring.

Therefore, the key to a diastereoselective synthesis of a specific isomer of this compound lies in the separation or isomerization of the cis/trans 4-hydroxycyclohexanecarboxylic acid precursor.

IsomerPrecursorKey Synthetic Step for Stereocontrol
trans-4-Ethoxycyclohexanecarboxylic acidtrans-4-Hydroxycyclohexanecarboxylic acidIsomerization of cis/trans mixture to the more stable trans isomer using a base.
cis-4-Ethoxycyclohexanecarboxylic acidcis-4-Hydroxycyclohexanecarboxylic acidSeparation of the cis isomer from the cis/trans mixture, often via fractional crystallization or chromatography.

Enantioselective Strategies for Chiral Analogs (if ring substitution introduces chirality)

In the case of this compound itself, the molecule is achiral as there is a plane of symmetry. Therefore, enantioselective synthesis is not applicable.

However, if additional substituents were present on the cyclohexane ring in a manner that would create one or more chiral centers, enantioselective strategies would become necessary to obtain a single enantiomer. For instance, the synthesis of a hypothetical 2-methyl-4-ethoxycyclohexanecarboxylic acid would require control over the stereochemistry at both the C-1, C-2, and C-4 positions, leading to multiple possible diastereomers and enantiomers.

General approaches to enantioselective synthesis of substituted cyclohexanes often involve the use of chiral catalysts or chiral auxiliaries to induce asymmetry during key bond-forming reactions. acs.org For example, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst could establish the desired stereocenters early in the synthetic sequence.

Novel and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient methodologies. For the synthesis of this compound, this translates to exploring catalytic and greener alternatives to classical stoichiometric reactions.

One promising area is the development of catalytic etherification processes. While the Williamson ether synthesis is robust, it generates stoichiometric amounts of salt byproducts. A more sustainable alternative could involve the direct catalytic etherification of the 4-hydroxycyclohexanecarboxylate precursor with ethanol. This could potentially be achieved using solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, minimizing waste.

Research into the reductive etherification of aldehydes using "green" solvents and catalysts also points towards more sustainable pathways. osti.gov For instance, a catalytic system that could facilitate the direct conversion of a precursor like 4-formylcyclohexanecarboxylic acid (if available) to 4-ethoxymethylcyclohexanecarboxylic acid in the presence of ethanol would represent a significant advancement. Further oxidation of the ethoxymethyl group would then be required to yield the final product. While not a direct route, these innovative catalytic approaches highlight the direction of future research in the sustainable synthesis of compounds like this compound.

Application of Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to incorporate several principles of green chemistry to enhance its environmental sustainability.

Use of Renewable Feedstocks and Greener Solvents: The synthesis can commence from p-hydroxybenzoic acid, which can be derived from biomass, making it a potentially renewable feedstock. The hydrogenation step can be performed in water, a benign and environmentally friendly solvent. google.com For the subsequent etherification, the choice of solvent is critical. While polar aprotic solvents like DMF and DMSO are often used for Williamson ether synthesis due to their ability to accelerate the reaction, they pose significant environmental and health concerns. numberanalytics.com Green chemistry encourages the exploration of alternative, less toxic solvents such as acetonitrile (B52724) or even solvent-less conditions, which can be facilitated by techniques like mechanochemistry. acs.orgyoutube.com The use of greener solvents is a key aspect of modern synthetic chemistry. nih.govrsc.orgacs.org

Atom Economy and Waste Reduction: The hydrogenation of p-hydroxybenzoic acid to 4-hydroxycyclohexanecarboxylic acid is an addition reaction, which inherently has a high atom economy. The main byproduct is water in some variations of the process. The Williamson ether synthesis, however, produces a salt byproduct (e.g., sodium bromide) which needs to be managed. Optimizing the reaction to achieve high conversion and selectivity minimizes the formation of other byproducts and reduces waste.

Energy Efficiency: The use of microwave-assisted synthesis for the Williamson etherification step is a notable green chemistry approach. Microwave heating can significantly reduce reaction times from hours to minutes and can lead to increased yields, thereby improving energy efficiency. wikipedia.org

Catalytic Methods for C-C and C-O Bond Formation in its Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound, particularly in the formation of the key C-O ether bond.

While the formation of the C-C bonds within the cyclohexane ring is achieved through the reduction of an existing aromatic ring rather than de novo C-C bond formation, the subsequent etherification relies heavily on catalytic methods.

The Williamson ether synthesis, while traditionally a stoichiometric reaction with a strong base, can be made more efficient through the use of phase-transfer catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide. This allows the reaction to be carried out under milder conditions, often with weaker and less expensive bases like sodium hydroxide, and can improve reaction rates and yields. nih.gov This approach avoids the need for anhydrous conditions and the use of hazardous reagents like sodium hydride.

Recent advancements in catalysis also offer alternatives to the classical Williamson synthesis. For instance, the use of copper or palladium catalysts in C-O coupling reactions has emerged as a powerful tool for ether formation. numberanalytics.com These methods can sometimes tolerate a wider range of functional groups and may proceed under milder conditions.

Optimization of Reaction Conditions for Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory-scale experiment to a larger, academic scale-up requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility.

Yield Enhancement and Purity Profile Management

Maximizing the yield and ensuring the high purity of this compound are primary objectives in process optimization. Several factors can be systematically varied and analyzed to achieve this. rochester.eduazom.com

For the Williamson Ether Synthesis Step:

ParameterEffect on Yield and PurityOptimization Strategy
Base The choice of base is crucial for deprotonating the hydroxyl group. Stronger bases like sodium hydride (NaH) ensure complete alkoxide formation but can be hazardous. Weaker bases like potassium carbonate (K2CO3) are safer but may lead to incomplete reaction.A balance must be struck between reactivity and safety. The use of a moderately strong, non-hygroscopic base in conjunction with a phase-transfer catalyst can be an effective strategy.
Solvent Polar aprotic solvents (DMF, DMSO) generally give higher yields by solvating the cation and leaving the alkoxide nucleophile more reactive. numberanalytics.com However, their high boiling points and toxicity can make product isolation and purification difficult.The use of lower-boiling point solvents like acetonitrile can simplify work-up procedures. youtube.com Solvent screening is essential to find an optimal balance between reaction efficiency and ease of removal.
Temperature Higher temperatures generally increase the reaction rate. However, they can also promote side reactions, such as elimination of the alkyl halide, leading to lower purity.The reaction temperature should be carefully controlled and optimized to maximize the rate of the desired SN2 reaction while minimizing elimination. A typical temperature range for Williamson ether synthesis is 50-100 °C. byjus.com
Reactant Stoichiometry Using a slight excess of the ethylating agent (e.g., ethyl bromide) can drive the reaction to completion. However, a large excess can complicate purification.The molar ratio of the reactants should be optimized. Typically, a 1.1 to 1.5 molar equivalent of the ethyl halide is a good starting point for optimization.

Data Table: Illustrative Optimization of Williamson Ether Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF60685
2K2CO3 (2.0)DMF801275
3K2CO3 (2.0) / TBAB (0.1)Acetonitrile80888
4NaOH (2.0) / TBAB (0.1)Toluene/H2O901082

This table is illustrative and based on general principles of Williamson ether synthesis. TBAB = Tetrabutylammonium bromide (a phase-transfer catalyst).

Process Efficiency and Economic Considerations in Academic Scale-Up

Scaling up a synthesis in an academic setting involves considerations beyond just chemical yield. Process efficiency and cost-effectiveness become increasingly important. mdpi.comacs.org

Reagent Cost and Availability: The cost of starting materials and reagents is a significant factor. p-Hydroxybenzoic acid, ethyl bromide, and common bases and solvents are generally inexpensive. However, the use of expensive catalysts or specialized reagents should be minimized or a recyclable catalyst system should be developed.

Safety and Waste Management: On a larger scale, the safety of the process is paramount. The use of highly flammable or toxic reagents and solvents should be avoided if possible. The cost and environmental impact of waste disposal must also be considered. A greener process with less hazardous waste will be more economical in the long run.

Theoretical and Computational Studies of 4 Ethoxycyclohexanecarboxylic Acid

Electronic Structure and Bonding Analysis

This section would typically delve into the quantum mechanical nature of the molecule.

Conformational Energy Landscapes and Isomer Stability Calculations

The flexibility of the cyclohexane (B81311) ring and the ethoxy group suggests that 4-Ethoxycyclohexanecarboxylic acid can exist in multiple conformations.

Reaction Pathway Modeling and Mechanism Prediction

Theoretical modeling can be employed to predict how this compound might behave in chemical reactions. By mapping the energy profile of a potential reaction, chemists can identify transition states and intermediates, thereby elucidating the step-by-step mechanism. This could provide valuable information on its synthesis, degradation, or potential biochemical interactions.

Until such research is conducted and published, a detailed, data-driven article on the theoretical and computational aspects of this compound remains an area for future scientific exploration.

Prediction and Validation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The typical approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors using a suitable DFT functional and basis set. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

While specific computational data for this compound is not available, a hypothetical table of predicted ¹³C NMR chemical shifts is presented below to illustrate the expected output of such a study. These values are based on typical chemical shifts for similar structural motifs.

Atom NamePredicted Chemical Shift (ppm)
C=O178.5
CH-COOH45.2
CH-O75.8
O-CH₂63.4
CH₃15.1
Cyclohexane CH₂25.0 - 35.0

This table is illustrative and does not represent experimentally validated data for this compound.

Comparison of such predicted spectra with experimental data can confirm the proposed structure and provide detailed conformational information. nih.govnih.gov For cyclohexanecarboxylic acid, experimental ¹³C NMR data is available and would serve as a valuable benchmark for computational predictions. spectrabase.com

A frequency calculation also confirms that an optimized geometry corresponds to a stable minimum on the potential energy surface (no imaginary frequencies). For this compound, a computational analysis would provide a detailed assignment of its vibrational spectrum. An illustrative table of key predicted vibrational frequencies is shown below.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (acid)~3400
C-H stretch (alkane)2850 - 3000
C=O stretch (acid)~1710
C-O stretch (ether)1080 - 1150
C-O stretch (acid)1210 - 1320

This table is illustrative and based on typical group frequencies, not on a specific calculation for this compound.

Experimental IR spectra for the parent compound, cyclohexanecarboxylic acid, are available and show characteristic absorptions for the carboxylic acid group. nist.govchemicalbook.comspectrabase.com A computational study on this compound would allow for a complete and confident assignment of its entire vibrational spectrum.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Ethoxycyclohexanecarboxylic Acid

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Characteristic Band Assignments and Hydrogen Bonding Analysis

The vibrational spectrum of 4-Ethoxycyclohexanecarboxylic acid is dominated by the characteristic modes of its carboxylic acid, ethoxy, and cyclohexane (B81311) ring moieties. The most significant spectral feature of the carboxylic acid group is the extensive hydrogen bonding, which profoundly influences the vibrational frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups. In the condensed phase, carboxylic acids typically form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds.

This dimerization leads to several distinct spectral changes:

O-H Stretching: Instead of a sharp band around 3500-3600 cm⁻¹ typical of a "free" hydroxyl group, the O-H stretching vibration involved in the hydrogen-bonded dimer appears as an exceptionally broad and strong absorption in the IR spectrum, centered in the 2500-3300 cm⁻¹ region. This broadness is a hallmark of strong hydrogen bonding in carboxylic acid dimers.

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. In a dimeric structure, the C=O stretching vibration typically appears in the range of 1680-1710 cm⁻¹ in the IR spectrum. This is a lower frequency compared to a non-hydrogen-bonded (monomeric) carbonyl group, which would absorb closer to 1760 cm⁻¹.

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond and the O-H bending modes are also present. The in-plane O-H bend is often coupled with the C-O stretch, giving rise to bands in the 1210-1440 cm⁻¹ region of the fingerprint district.

The ethoxy group and the cyclohexane ring contribute to a complex but well-defined set of vibrations. The C-O-C stretching of the ether linkage results in characteristic bands, while the cyclohexane ring produces a series of absorptions corresponding to C-H stretching (aliphatic, ~2850-2960 cm⁻¹) and various bending, scissoring, and rocking modes in the fingerprint region (<1500 cm⁻¹).

Interactive Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectral Characteristics
O-H StretchCarboxylic Acid (Dimer)2500 - 3300Very Broad, Strong (IR)
C-H StretchCyclohexane & Ethyl2850 - 2960Strong, Sharp
C=O StretchCarboxylic Acid (Dimer)1680 - 1710Very Strong, Sharp (IR)
CH₂ ScissoringCyclohexane & Ethyl~1450Medium
C-O-H BendingCarboxylic Acid1210 - 1440Broad, Medium
C-O-C StretchEther1070 - 1150Strong
O-H Bend (Out-of-Plane)Carboxylic Acid (Dimer)~920Broad, Medium

Conformational Effects on Vibrational Frequencies

The this compound molecule exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the substitution at the 1 and 4 positions, the molecule can exist as cis and trans diastereomers. Furthermore, for each isomer, the substituents can undergo a conformational "ring flip," interconverting between axial and equatorial positions.

These different conformations are not energetically equivalent. The conformation where the bulky ethoxy and carboxylic acid groups occupy equatorial positions is generally more stable, as this minimizes steric hindrance known as 1,3-diaxial interactions. masterorganicchemistry.com

Vibrational spectroscopy is sensitive to these subtle structural changes:

Axial vs. Equatorial C-H Bands: The stretching and bending frequencies of C-H bonds differ depending on their axial or equatorial orientation.

Substituent Vibrations: The vibrational frequencies of the bonds connecting the substituents to the ring (e.g., the C-COOH and C-O(Et) bonds) are conformation-dependent. Spectroscopic studies on substituted cyclohexanes have shown that the C-X stretching frequency (where X is the substituent) is often different for axial and equatorial conformers. researchgate.net

By using variable-temperature spectroscopy or advanced computational methods, it is possible to identify bands corresponding to different conformers and study the equilibrium dynamics between them. researchgate.net

X-ray Crystallography and Diffraction Studies of this compound

X-ray diffraction techniques provide definitive information about the three-dimensional structure of this compound in the solid state, offering insights into molecular conformation, crystal packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline material. An SCXRD analysis of this compound would provide unambiguous proof of its molecular structure.

Key information obtained from SCXRD includes:

Absolute Conformation: It would confirm the chair conformation of the cyclohexane ring and establish the relative orientation (axial or equatorial) of the ethoxy and carboxylic acid groups. For instance, in related cyclohexanecarboxylic acid derivatives, the chair conformation with substituents in equatorial positions is commonly observed to minimize steric strain. nih.gov

Hydrogen Bonding: The analysis would precisely map the hydrogen bonding network. It is expected that the molecules would form centrosymmetric dimers, with the carboxylic acid groups of two molecules linked by a pair of O-H···O hydrogen bonds. SCXRD provides exact measurements of these hydrogen bond distances and angles, confirming the strength and geometry of this primary interaction. nih.gov

Interactive Table 2: Representative Crystallographic Data Obtainable from SCXRD

ParameterDescriptionExpected Value/Information
Crystal SystemThe symmetry class of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell Dimensions (Å)The lengths of the unit cell axes (a, b, c).Precise numerical values
Unit Cell Angles (°)The angles between the unit cell axes (α, β, γ).Precise numerical values
Bond Lengths (Å)The distance between bonded atoms (e.g., C=O, C-O, O-H).Precise to ±0.001 Å
Bond Angles (°)The angle formed by three connected atoms.Precise to ±0.1°
H-Bond Distance (Å)The distance for the O···O in the dimer.Typically ~2.6 - 2.7 Å

Powder X-ray Diffraction for Polymorph Identification and Purity

While SCXRD analyzes a single perfect crystal, powder X-ray diffraction (PXRD) is used to characterize a bulk, polycrystalline sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. creative-biostructure.comrigaku.com

The applications of PXRD in the study of this compound include:

Polymorph Identification: The compound may exist in different crystalline forms known as polymorphs, where the molecules pack in different arrangements. Each polymorph will produce a distinct PXRD pattern. rigaku.com Polymorph screening, often guided by PXRD, is crucial as different forms can have different physical properties. americanpharmaceuticalreview.comresearchgate.net

Phase Purity Assessment: PXRD is highly effective for determining the purity of a bulk crystalline sample. The presence of a crystalline impurity or an undesired polymorph would be detected as an additional set of peaks in the diffraction pattern. The detection limit for crystalline impurities is typically in the range of 1-2% by weight. creative-biostructure.com

Quality Control: As a rapid and non-destructive technique, PXRD is an essential tool for quality control in a manufacturing process, ensuring batch-to-batch consistency of the desired crystalline form. rigaku.com

Interactive Table 3: Example of Powder X-ray Diffraction Peak Data

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.18.7545
12.57.08100
15.85.6080
20.34.3765
22.14.0290
25.23.5355

Note: The data in the tables are representative examples and not experimentally determined values for this compound.

Derivatization and Structural Modification of 4 Ethoxycyclohexanecarboxylic Acid

Synthesis of Esters and Amides of 4-Ethoxycyclohexanecarboxylic Acid

The carboxylic acid group is the most reactive site on this compound, making it a prime target for derivatization into esters and amides. These transformations are fundamental in organic chemistry for altering a molecule's physical and chemical properties.

Standard esterification methods, such as the Fischer-Speier esterification, are readily applicable. wikipedia.orglibretexts.org This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, like sulfuric acid or p-toluenesulfonic acid, to produce the corresponding ester and water. wikipedia.org The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it forms. organic-chemistry.org

Amide synthesis from carboxylic acids is more challenging directly because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgyoutube.com To overcome this, the carboxylic acid is often activated. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comlibretexts.org These reagents convert the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine to form the amide bond under mild, room-temperature conditions. chemistrysteps.comfishersci.co.uk

Development of Precursors for Advanced Material Applications

The derivatives of this compound hold potential as monomers for polymer synthesis. Polyesters, for example, are condensation polymers formed from the reaction of a dicarboxylic acid and a diol. scienceinfo.comyoutube.com While this compound itself is monofunctional in this context, it could be chemically modified to introduce a second reactive group (e.g., a hydroxyl or another carboxyl group) on the cyclohexane (B81311) ring or alkoxy chain. Such a bifunctional monomer could then be used in step-growth polymerization.

Cycloaliphatic polyesters are noted for their enhanced UV resistance compared to their aromatic counterparts, making them suitable for outdoor coatings and housings. psu.edu By incorporating a modified this compound derivative into a polyester (B1180765) chain, one could potentially fine-tune properties such as flexibility, impact resistance, and thermal stability. For instance, copolymerizing a diol derivative of this compound with a standard diacid like 1,4-cyclohexanedicarboxylic acid could yield novel polyesters with unique performance characteristics. paint.org

Similarly, the formation of polyamides could be envisioned. If this compound were modified to contain an amine functionality, it could react with a dicarboxylic acid to form a polyamide. These materials, like nylons, are known for their exceptional strength and are used in a wide array of applications.

Synthesis of Functionalized Solvents or Additives

Esterification is a powerful tool for modifying the physical properties of a molecule, including its boiling point, viscosity, and polarity. By converting the relatively polar, high-boiling this compound into a series of esters, a range of functionalized solvents or additives with tailored properties could be developed.

For example, reacting the acid with short-chain alcohols like methanol (B129727) or ethanol (B145695) would produce less polar, more volatile esters. These could be explored as specialty solvents or as additives to modify the properties of fuel or lubricant formulations. The presence of the ether linkage and the cycloaliphatic ring imparts a unique combination of characteristics that differ from simple aliphatic or aromatic esters.

The table below illustrates how different esters of this compound could be synthesized and their expected property trends.

Reactant AlcoholEster Product NameCatalyst/MethodExpected Boiling Point TrendExpected Polarity Trend
MethanolMethyl 4-ethoxycyclohexanecarboxylateH₂SO₄ (Fischer)LowestHighest
EthanolEthyl 4-ethoxycyclohexanecarboxylateH₂SO₄ (Fischer)
n-PropanolPropyl 4-ethoxycyclohexanecarboxylateH₂SO₄ (Fischer)
IsopropanolIsopropyl 4-ethoxycyclohexanecarboxylateH₂SO₄ (Fischer)
n-ButanolButyl 4-ethoxycyclohexanecarboxylateH₂SO₄ (Fischer)HighestLowest

Modification of the Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) on the cyclohexane ring represents another site for potential modification, primarily through reactions involving the ether bond.

Homologation and Ether Cleavage Reactions

Ethers are generally unreactive but can be cleaved under strongly acidic conditions. pressbooks.pub The most common and effective reagents for this transformation are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). transformationtutoring.comjove.com Treating this compound with excess HBr or HI would lead to the cleavage of the ether C-O bond. libretexts.orglibretexts.org

The reaction proceeds via an Sₙ2 mechanism where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. pressbooks.publibretexts.org In this case, the attack would occur at the ethyl group, resulting in two products: 4-hydroxycyclohexanecarboxylic acid and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.org

ReagentEther Cleavage ProductsMechanism
Hydrobromic Acid (HBr)4-Hydroxycyclohexanecarboxylic acid + BromoethaneSₙ2
Hydroiodic Acid (HI)4-Hydroxycyclohexanecarboxylic acid + IodoethaneSₙ2

Direct homologation, or the extension of the ethoxy chain (e.g., to a propoxy or butoxy group), on the pre-formed molecule is not a straightforward reaction. Such modifications would typically be accomplished by starting with a different synthetic route, for instance, by alkylating 4-hydroxycyclohexanecarboxylic acid with a longer-chain alkyl halide (a variation of the Williamson ether synthesis).

Introduction of Additional Functionalities onto the Alkoxy Chain

Introducing new functional groups directly onto the ethyl portion of the ethoxy substituent is chemically challenging due to the lack of reactivity of the saturated alkyl chain. Methods like free-radical halogenation are often non-selective and would likely affect the cyclohexane ring as well, leading to a mixture of products.

A more controlled approach would involve a multi-step synthesis starting from a different precursor. For example, one could synthesize the target molecule using an ethylene (B1197577) glycol derivative that already contains a protected functional group. This pre-functionalized fragment could then be used to form the ether linkage, yielding a derivative of this compound with a functionalized alkoxy chain after deprotection.

Functionalization of the Cyclohexane Ring System

The cyclohexane ring of this compound is a saturated aliphatic system. Its C-H bonds are strong and generally considered unreactive to traditional chemical reagents, making selective functionalization a significant challenge. researchgate.net Unlike aromatic rings, the cyclohexane system lacks π-electrons and is not susceptible to electrophilic substitution reactions.

Modern organic synthesis has developed methods for C-H activation, which allow for the direct conversion of C-H bonds into new functional groups. acs.org These reactions often rely on transition-metal catalysts (e.g., based on rhodium, palladium, or manganese) that can selectively insert into a specific C-H bond. researchgate.netthieme-connect.com In many cases, these reactions require a directing group on the molecule to position the catalyst near the desired C-H bond for activation. mdpi.com

For this compound, the carboxylic acid or ether oxygen could potentially serve as a directing group to functionalize a specific C-H bond on the ring. However, achieving high selectivity can be difficult due to the multiple, chemically similar C-H bonds present. Such advanced methods could, in principle, be used to introduce hydroxyl, amino, or new carbon-carbon bonds onto the cyclohexane scaffold, opening up a vast chemical space for novel derivatives. However, these transformations are complex and would require significant experimental development. niu.edu

Stereoselective Introduction of Additional Stereocenters

The cyclohexane ring of this compound contains pre-existing stereocenters. The introduction of new substituents can be controlled to produce specific stereoisomers, a critical aspect in fields like medicinal chemistry where biological activity is often stereospecific. The presence of the C1-carboxyl and C4-ethoxy groups influences the conformational equilibrium of the ring, which in turn can direct the stereochemical outcome of subsequent reactions. pressbooks.publibretexts.org

A primary site for introducing a new stereocenter is the C2 position, which is alpha to the carboxylic acid group. A common strategy involves converting the carboxylic acid to an ester, which can then be deprotonated to form an enolate. This enolate can then react with various electrophiles. By employing chiral auxiliaries or chiral bases, the approach of the electrophile can be directed to one face of the enolate, resulting in a high degree of diastereoselectivity. beilstein-journals.orgrsc.org

Cascade reactions, such as a Michael addition followed by an intramolecular cyclization, represent another powerful method for creating multiple stereocenters with high diastereoselectivity on a cyclohexane skeleton in a single synthetic operation. beilstein-journals.orgresearchgate.net While direct examples on this compound are not prevalent in literature, these established methodologies for substituted cyclohexanes provide a clear blueprint for its stereoselective functionalization. nih.gov

Reaction TypePrecursor RequiredReagentsPotential Outcome
α-Alkylation Methyl 4-ethoxycyclohexanecarboxylate1. Chiral Base (e.g., Lithium (R,R)-bis(1-phenylethyl)amide) 2. Alkyl Halide (R-X)Diastereoselective introduction of an alkyl group at the C2 position.
Michael Addition 4-ethoxycyclohexanoyl-affixed Chiral Auxiliary1. Base (e.g., LDA) 2. Michael Acceptor (e.g., α,β-unsaturated ester)Creation of two new stereocenters at C2 and the β-carbon of the acceptor.
Asymmetric Dihydroxylation 4-ethoxy-1-vinylcyclohexane (from reduction/Wittig)OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL)Stereoselective formation of a diol on the vinyl group, introducing two new stereocenters. researchgate.net

Ring Expansion or Contraction Strategies

Altering the size of the central cyclohexane ring is a profound structural modification that can significantly impact a molecule's properties. Such transformations are typically achieved through specific rearrangement reactions.

Ring Expansion

A well-established method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . wikipedia.orgnumberanalytics.com This reaction converts a 1-aminomethyl-cycloalkanol into a larger cyclic ketone upon treatment with nitrous acid. numberanalytics.comlibretexts.org To apply this to this compound, a multi-step synthesis of the necessary precursor, 1-(aminomethyl)-4-ethoxycyclohexanol, is required. The process involves the diazotization of the amino group, which then leaves as nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring to form a more stable oxonium ion, which upon deprotonation yields the seven-membered ring ketone (cycloheptanone derivative). wikipedia.org

Another approach for ring expansion is the reaction of a cyclohexanone (B45756) derivative with diazomethane, which inserts a methylene (B1212753) group into the ring to form a cycloheptanone. orgsyn.orgtestbook.comyoutube.com This would first require the conversion of this compound into 4-ethoxycyclohexanone.

Ring Contraction

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones in the presence of a base. wikipedia.orgyoutube.com For this compound, the synthesis would begin with its conversion to 4-ethoxycyclohexanone. Subsequent halogenation at the alpha position (C2) would yield 2-halo-4-ethoxycyclohexanone. Treatment with a base, such as sodium methoxide (B1231860), generates an enolate that cyclizes to form a bicyclic cyclopropanone (B1606653) intermediate. Nucleophilic attack by the methoxide on the carbonyl carbon opens the strained three-membered ring, leading to the formation of a more stable carbanion, which results in the ring-contracted product: a methyl 4-ethoxycyclopentanecarboxylate. wikipedia.orgorganic-chemistry.org

StrategyKey ReactionNecessary Precursor from Starting MaterialResulting Ring System
Expansion Tiffeneau-Demjanov Rearrangement1-(aminomethyl)-4-ethoxycyclohexanol4-Ethoxycycloheptanone
Expansion Diazomethane Reaction4-Ethoxycyclohexanone4-Ethoxycycloheptanone
Contraction Favorskii Rearrangement2-Halo-4-ethoxycyclohexanone4-Ethoxycyclopentanecarboxylic acid derivative

Synthesis of Complex Molecular Architectures Incorporating this compound Moieties

The 4-substituted cyclohexanecarboxylic acid framework is a valuable building block in the synthesis of larger, more complex molecules, particularly in the field of medicinal chemistry. enamine.net Its rigid, three-dimensional structure can serve as a scaffold to orient other functional groups in a precise spatial arrangement, which is essential for effective interaction with biological targets like enzymes and receptors.

Research into novel therapeutics has demonstrated the utility of this motif. For instance, a potent and selective antagonist for the Very Late Antigen-4 (VLA-4), an important target for inflammatory diseases, was developed using a trans-4-substituted cyclohexanecarboxylic acid as a key structural component. nih.gov In this architecture, the cyclohexane ring acts as a rigid linker, replacing a more flexible diphenylurea moiety from an earlier lead compound to improve pharmacokinetic properties. nih.gov

Applications in Advanced Materials Science and Engineering Non Biological

Role as a Monomer or Comonomer in Polymer Synthesis

The structure of 4-Ethoxycyclohexanecarboxylic acid, featuring a single carboxylic acid group, makes it suitable as a modifying comonomer or an end-capping agent in condensation polymerization. While its dicarboxylic acid analogue, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), is widely used to form the main chain of polyesters and polyamides, this compound can be incorporated to control molecular weight or introduce specific side-chain functionalities.

Design and Synthesis of Polyesters and Polyamides with Tunable Properties

Polyesters and polyamides are classes of polymers synthesized through condensation reactions. youtube.comresearchgate.net The general synthesis of polyamides involves the reaction of a dicarboxylic acid with a diamine, forming repeating amide linkages. youtube.comyoutube.com Similarly, polyesters are formed from dicarboxylic acids and diols. The properties of these polymers are highly dependent on the monomers used.

The incorporation of cycloaliphatic units like a cyclohexane (B81311) ring can significantly alter polymer properties compared to their aromatic counterparts. Polyesters based on 1,4-CHDA, for example, exhibit lower melt viscosity, higher thermal stability, and improved photo-oxidative stability compared to polyesters made from terephthalic acid. mdpi.com The cyclohexane ring's ability to adopt different conformations (chair and boat) helps to absorb energy, and its non-aromatic nature resists UV degradation. mdpi.com

When a monofunctional monomer like this compound is introduced into such a polymerization, it acts as an end-capper, limiting the chain length and thus controlling the final molecular weight of the polymer. The ethoxy group, attached to the cyclohexane ring, would be incorporated as a pendant group, which can influence properties such as:

Glass Transition Temperature (Tg): The flexible ethoxy group can increase chain mobility and lower the Tg, making the resulting polymer more flexible.

Solubility: The presence of the ether linkage and the alkyl chain can modify the polymer's polarity, potentially improving its solubility in specific organic solvents.

Crystallinity: The bulky side group may disrupt chain packing, leading to a more amorphous polymer with increased transparency and potentially lower fragility. mdpi.com

The synthesis of these modified polymers is typically achieved through melt polycondensation, where the monomers are heated together, often in the presence of a catalyst, to form the polymer and a small byproduct like water. rsc.orgresearchgate.net

Incorporation into Copolymers for Specific Material Applications

Copolymerization is a key strategy for fine-tuning material properties for specific applications. mdpi.com By incorporating this compound as a comonomer alongside traditional monomers like 1,4-CHDA and various diamines or diols, new copolymers with tailored characteristics can be designed.

For instance, in the development of engineering plastics, there is a demand for materials with a precise balance of thermal resistance, mechanical strength, and processability. rsc.org The use of cycloaliphatic monomers is a known strategy to enhance these properties. mdpi.com The addition of this compound could further modify the surface properties of the material, potentially improving adhesion or altering its interaction with other substances. This could be beneficial in applications like coatings, adhesives, and composite materials. ontosight.ai

Table 1: Expected Influence of this compound as a Comonomer on Polymer Properties (Qualitative).
PropertyEffect of Cyclohexane Ring (vs. Aromatic Ring)Anticipated Effect of Ethoxy Side GroupPotential Application Benefit
FlexibilityIncreased mdpi.comFurther IncreasedFlexible films, coatings
Glass Transition Temp. (Tg)Preserved or slightly lower mdpi.comLoweredImproved processability, impact resistance
UV StabilityIncreased mdpi.comNo significant changeOutdoor applications, durable goods
SolubilityModifiedIncreased in certain solventsSolvent-based processing, specialty coatings
CrystallinityReduced/Modified mdpi.comReducedIncreased transparency, reduced brittleness

Liquid Crystalline Materials Incorporating this compound Units

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Their molecules possess a degree of orientational order but lack long-range positional order, resulting in unique anisotropic properties. sigmaaldrich.compublisherspanel.com The molecular shape is a key factor in determining liquid crystalline behavior. Molecules that form these phases, known as mesogens, often have a rigid core and flexible terminal groups. sigmaaldrich.com

Design and Mesophase Characterization (e.g., Nematic, Smectic phases)

The structure of this compound makes it a potential mesogen or a building block for larger liquid crystalline molecules.

Rigid Core: The cyclohexane ring provides rigidity.

Flexible Tail: The ethoxy group acts as a flexible tail.

Polar Head: The carboxylic acid group provides a polar head, capable of forming hydrogen bonds.

These features are characteristic of molecules that form thermotropic liquid crystal phases, which appear in a specific temperature range. tcichemicals.com Depending on the degree of ordering, such molecules can form different mesophases:

Nematic Phase: The molecules have a common directional alignment but no positional order. This is the least ordered but most fluid liquid crystal phase. tcichemicals.com

Smectic Phase: In addition to directional alignment, the molecules are arranged in layers. This phase is more ordered and viscous than the nematic phase. tcichemicals.com

Derivatives of similar structures, such as 4-alkoxybenzoic acids, are well-known to exhibit nematic and smectic phases. dtic.mil For example, research on 4-(4-ethoxybenzilideneamino) benzoic acid has identified a nematic liquid crystal phase. researchgate.net It is highly probable that esters or other derivatives of this compound would also display such mesophases. The characterization of these phases is typically performed using differential scanning calorimetry (DSC) to identify transition temperatures and polarizing optical microscopy (PM) to observe the unique textures of each phase. dtic.mil

Investigation of Electro-optical Properties and Anisotropy

A key feature of liquid crystals is their optical anisotropy, meaning their optical properties, like refractive index, depend on the direction of light passing through them. sigmaaldrich.compublisherspanel.com This anisotropy can be controlled by an external electric field, which is the fundamental principle behind liquid crystal displays (LCDs). researchgate.net

Table 2: Typical Mesophases and Properties of Calamitic (Rod-Like) Liquid Crystals.
MesophaseMolecular OrderingKey PropertiesRelevance to this compound Derivatives
Nematic (N)Long-range orientational order, no positional order. tcichemicals.comFluid, responsive to electric fields, birefringent. tcichemicals.comA likely phase due to the molecule's rod-like shape.
Smectic A (SmA)Orientational order, plus molecules arranged in layers. tcichemicals.comMore viscous than nematic, layered structure.Possible at lower temperatures if intermolecular forces are strong enough.
Smectic C (SmC)Molecules in layers are tilted with respect to the layer normal. researchgate.netCan exhibit ferroelectric properties if chiral. researchgate.netA potential phase for chiral derivatives.

Components in Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. This "chemistry beyond the molecule" leads to the spontaneous formation of large, well-ordered structures, a process known as self-assembly.

This compound is an amphiphilic molecule, possessing both a polar (hydrophilic) head group (the carboxylic acid) and a non-polar (hydrophobic) tail (the ethoxycyclohexane (B13971089) part). This dual nature makes it a prime candidate for participation in self-assembled systems. In aqueous solutions, such molecules can spontaneously assemble to minimize the unfavorable contact between the non-polar tails and water, forming structures like micelles or vesicles. In non-polar solvents, they can form reverse micelles.

Crystal Engineering and Cocrystallization Studies

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Cocrystallization, a key technique in this field, involves combining a target molecule with a coformer to create a new crystalline solid with modified physicochemical properties.

While specific cocrystallization studies focused solely on this compound are not extensively documented in publicly available research, its functional groups allow for predictable intermolecular interactions, known as supramolecular synthons. The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming strong and directional interactions. It can form a well-known "carboxylic acid dimer" homosynthon or, more commonly, a "carboxylic acid-heterocycle" heterosynthon with nitrogen-containing compounds like pyridines. researchgate.net The presence of the ethoxy group offers an additional hydrogen bond acceptor site, potentially leading to more complex and extended hydrogen-bonded networks.

Table 1: Potential Supramolecular Synthons and Interactions for this compound in Crystal Engineering

Functional Group Potential Interacting Group(s) Resulting Supramolecular Synthon/Interaction Significance in Crystal Design
Carboxylic Acid (-COOH) Another Carboxylic Acid O-H···O (Dimer) Strong, predictable interaction for building basic structural motifs.
Carboxylic Acid (-COOH) Pyridine, Amide O-H···N, N-H···O (Heterosynthon) Highly reliable for linking different molecular components. researchgate.netrsc.org
Ethoxy Group (-OCH₂CH₃) Hydrogen Bond Donors (e.g., -OH, -NH) C-O···H Secondary interaction that reinforces and stabilizes 3D crystal packing.

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of these materials, such as porosity, surface area, and catalytic activity, are dictated by the choice of metal and ligand. nih.gov

The carboxylate group of this compound can readily coordinate to metal centers, making it a suitable ligand for the synthesis of these materials. While direct reports on MOFs using this specific ligand are limited, extensive research on analogous cycloaliphatic carboxylates, particularly trans-1,4-cyclohexanedicarboxylic acid (chdc), provides significant insight into its potential. nih.gov

By analogy, this compound could be used to build similar frameworks. The key differences would be:

Monofunctional Coordination: As a monocarboxylate, it would act as a terminal or bridging ligand that modulates, rather than solely builds, the framework, potentially controlling dimensionality or capping metal clusters.

Pore Functionalization: The ethoxy group would project into the pores of the resulting MOF or coordination polymer. This could alter the surface properties of the pores, making them more hydrophobic and influencing their affinity for specific guest molecules. The functionalization of organic ligands is a known strategy for tuning the properties of MOFs. researchgate.net

Table 2: Examples of Metal-Organic Frameworks Synthesized with the Analogous Ligand trans-1,4-Cyclohexanedicarboxylate (chdc)

Compound Formula Metal Ion Dimensionality Key Structural Feature Reference
[Co(H₂O)₄(chdc)]ₙ Cobalt (II) 1D Polymeric chains linked by bidentate chdc ligands. nih.gov
[Fe(H₂O)₄(chdc)]ₙ Iron (II) 1D Isostructural to the cobalt compound, forming one-dimensional chains. nih.gov
[Cd(H₂O)(chdc)]ₙ·0.5nCH₃CN Cadmium (II) 3D 3D framework with distorted octahedral Cd centers. nih.gov

Applications in Surface Chemistry, Thin Films, and Coatings

The application of organic molecules to modify the properties of surfaces is crucial in materials science. Thin films and coatings are used to impart functionalities such as hydrophobicity, corrosion resistance, or biocompatibility to a substrate. Carboxylic acids are frequently used for this purpose as their head group can anchor to various surfaces (like metal oxides) while the organic tail modifies the surface energy.

This compound is a potential candidate for surface modification applications due to its amphiphilic nature.

Anchoring Group: The carboxylic acid head group can chemisorb or physisorb onto hydroxylated surfaces, such as those of glass, silicon wafers, and various metal oxides (e.g., Al₂O₃, TiO₂), forming a self-assembled monolayer (SAM).

Functional Tail: The ethoxycyclohexane tail would form the new outer surface. The cyclohexane ring provides a bulky, non-polar structure, while the ether linkage adds some polarity. This combination would be expected to create a hydrophobic or oleophobic surface, reducing its wettability by water or oils.

While specific studies on thin films of this compound are not prominent, the principles are well-established with other aliphatic and aromatic carboxylic acids. The use of organic acids in biobased thin film coatings for applications like packaging demonstrates the versatility of these molecules in creating functional surfaces. researchgate.net The length and functionality of the organic tail are known to tune the final properties of the coating, such as thermal behavior and self-healing capabilities. researchgate.net Therefore, films derived from this compound could be explored for applications requiring controlled surface energy, such as in microelectronics, anti-fouling coatings, or as barrier layers.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
trans-1,4-Cyclohexanedicarboxylic acid
Cobalt
Manganese
Cadmium
Iron
Pyridine
Amide
Alumina (Al₂O₃)

Role of 4 Ethoxycyclohexanecarboxylic Acid As a Synthetic Intermediate in Organic Synthesis

Precursor for Complex Organic Molecules

The structural framework of 4-ethoxycyclohexanecarboxylic acid, comprising a cyclohexane (B81311) core, offers a three-dimensional geometry that is highly sought after in the design of bioactive molecules. youtube.com The carboxylic acid group serves as a handle for a multitude of chemical reactions, such as amidation, esterification, and reduction, while the ethoxy group can influence the molecule's physicochemical properties, including lipophilicity and metabolic stability.

In the realm of medicinal chemistry, the cyclohexane ring is a common scaffold. The substitution pattern is crucial for biological activity. A notable example is the development of potent VLA-4 (Very Late Antigen-4) antagonists, which are important targets for treating inflammatory diseases. Research has shown that trans-4-substituted cyclohexanecarboxylic acids are key components in synthesizing such antagonists. nih.gov

In one study, chemists sought to improve the pharmacokinetic properties of a series of benzoic acid-based VLA-4 inhibitors. nih.gov By replacing a problematic diphenylurea moiety with a 2-(2-methylphenylamino)benzoxazole group, they observed a significant drop in inhibitory activity. To regain potency, the researchers systematically modified the carboxylic acid portion of the molecule, leading to the discovery that a trans-4-substituted cyclohexanecarboxylic acid derivative was a highly effective replacement. nih.gov This work underscores the utility of the substituted cyclohexane-carboxylic acid core as a crucial building block for creating specialty chemicals with optimized biological activity and drug-like properties. nih.gov

Table 1: VLA-4 Inhibitory Activity of Different Carboxylic Acid Moieties

Compound Carboxylic Acid Moiety VLA-4 IC₅₀ (nM)
1 Benzoic acid derivative 1.6
3 Initial benzoxazole (B165842) derivative 19
11b trans-4-substituted cyclohexanecarboxylic acid derivative 2.8

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

The data clearly indicates that the trans-4-substituted cyclohexanecarboxylic acid scaffold was instrumental in recovering the high inhibitory potency, making it a valuable fine chemical for pharmaceutical development. nih.gov

The cyclohexane unit is a fundamental component of many natural products and synthetic compounds with significant biological activity. elsevierpure.com The ability to construct novel and complex molecular scaffolds from relatively simple starting materials is a central goal of organic synthesis. This compound can serve as a starting point for such endeavors. The carboxylic acid can be converted into other functional groups, such as aldehydes or amines, which can then participate in ring-forming reactions. The ethoxy group can direct stereochemistry or be used as a stable protecting group that can be cleaved under specific conditions if further functionalization at that position is desired. The preparation of optically active, highly functionalized carbocycles is a key area of modern synthetic chemistry. elsevierpure.com

Application in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. tcichemicals.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, which is particularly valuable in drug discovery. scribd.com

Carboxylic acids are key substrates in several important MCRs, most notably the Ugi and Passerini reactions. organic-chemistry.orgnih.gov

Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. nih.gov

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. organic-chemistry.org

Given its structure, this compound is a suitable candidate for use as the carboxylic acid component in these MCRs. Its incorporation would introduce a substituted cyclohexane motif into the final product, a desirable feature for exploring new areas of chemical space in medicinal chemistry.

Table 2: Potential Application of this compound in MCRs

MCR Name Typical Components Potential Product Scaffold with this compound
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic Acid α-acylamino carboxamide with a 4-ethoxycyclohexanoyl group

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-acyloxy carboxamide with a 4-ethoxycyclohexanoyl group |

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. The synthesis of functionalized chroman-4-ones through a cascade radical cyclization-coupling is an example of such a process. nih.gov While not directly reported, the functional groups of this compound could be elaborated to participate in analogous cascade processes to build complex polycyclic systems.

Contribution to Green Chemistry via Efficient Synthetic Pathways

Furthermore, efficient synthetic pathways that minimize protecting groups and maximize atom economy are central to green chemistry. The development of catalytic methods for the synthesis of functionalized cyclohexanes from readily available starting materials is an active area of research. organic-chemistry.org The use of this compound as an intermediate allows for the direct incorporation of the ethoxycyclohexane (B13971089) moiety, potentially avoiding lengthy and wasteful synthetic steps that would otherwise be required to build this structure.

Comparative Studies with Other Cyclohexanecarboxylic Acid Intermediates in Terms of Reactivity and Utility

The utility of a synthetic intermediate is determined by its reactivity and how its structural features influence the properties of the final product. The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is a well-studied area. The general order of reactivity is acid chlorides > anhydrides > esters > amides. Carboxylic acids themselves can be activated (e.g., by conversion to an acid chloride) to facilitate these reactions.

When comparing this compound to other cyclohexanecarboxylic acid intermediates, several factors come into play:

Steric Hindrance: The cyclohexane ring is bulkier than a simple alkyl chain. The chair conformation of the ring places substituents in either axial or equatorial positions, which can influence the accessibility of the carboxylic acid group to reagents. youtube.com

Stereochemistry: The cis/trans relationship between the ethoxy and carboxylic acid groups is critical. As demonstrated in the VLA-4 antagonist study, the trans isomer was essential for high potency, highlighting the importance of stereochemical control in the synthesis and application of these intermediates. nih.gov Compared to an unsubstituted cyclohexanecarboxylic acid, the 4-ethoxy derivative offers a point of stereochemical diversity that can be exploited in rational drug design.

Comparison with Aromatic Analogues: In the VLA-4 antagonist example, the trans-4-substituted cyclohexanecarboxylic acid proved superior to a benzoic acid derivative, leading to a more potent compound with better pharmacokinetic properties. nih.gov This illustrates a common strategy in medicinal chemistry where replacing flat aromatic rings with three-dimensional saturated rings (a process called "scaffold hopping") can lead to improved drug candidates.

Future Research Directions and Emerging Opportunities for 4 Ethoxycyclohexanecarboxylic Acid

Exploration of Novel Catalytic Systems for its Derivatization

The transformation of 4-Ethoxycyclohexanecarboxylic acid into value-added derivatives is a cornerstone of its future applicability. A significant area of research will be the exploration of novel catalytic systems to achieve these transformations with high efficiency, selectivity, and sustainability. Current derivatization of carboxylic acids often relies on established methods, but the future lies in more advanced catalytic processes.

Future research will likely focus on both homogeneous and heterogeneous catalysis. For instance, the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) as catalysts could offer highly porous and tunable platforms for the selective esterification, amidation, and other transformations of the carboxylic acid group. These structured catalysts can provide shape-selective environments, potentially favoring the formation of specific isomers of new derivatives.

Enzymatic catalysis also presents a green and highly selective alternative to traditional chemical methods. The use of lipases, such as Candida antarctica lipase (B570770) B, has already been demonstrated for the synthesis of vinyl ether esters from other carboxylic acids. nih.gov Future work could adapt these enzymatic approaches for the derivatization of this compound, leading to milder reaction conditions and reduced waste. The development of immobilized enzymes will be crucial for their practical application in industrial processes, allowing for easy separation and reuse of the catalyst.

Furthermore, photoredox catalysis and electrocatalysis are emerging as powerful tools for the activation of carboxylic acids and the formation of new carbon-carbon and carbon-heteroatom bonds. These methods could enable novel reaction pathways for the derivatization of this compound that are not accessible through traditional thermal methods.

Computational Design and Prediction of New Derivatives with Tailored Properties

The integration of computational chemistry is set to revolutionize the design of new this compound derivatives. By leveraging the power of molecular modeling and simulation, researchers can predict the properties of new compounds before they are synthesized in the lab, saving significant time and resources.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the geometric and electronic properties of potential derivatives. researchgate.netnih.gov This allows for the prediction of key parameters such as molecular shape, polarity, and reactivity, which are crucial for applications in areas like liquid crystals and pharmaceuticals. For example, the anisotropic properties of molecules, a key feature for liquid crystal behavior, can be computationally assessed. wikipedia.org

Molecular docking and dynamics simulations are powerful tools for predicting the interaction of new derivatives with biological targets or for understanding their behavior in a material matrix. rsc.orgrsc.orgnih.govresearchgate.net For instance, if designing derivatives for biomedical applications, docking studies can predict the binding affinity and selectivity towards a specific protein. In the context of materials science, molecular dynamics can simulate the self-assembly and phase behavior of new derivatives, guiding the design of new liquid crystals or polymers with desired thermal and optical properties.

Machine learning and artificial intelligence are also expected to play an increasingly important role. By training models on existing data, it may become possible to predict the properties of new this compound derivatives with high accuracy, and even to propose novel structures with desired characteristics through generative models.

Integration into Next-Generation Functional Materials and Nanomaterials

A significant area of opportunity for this compound lies in its use as a building block for advanced functional materials. Its derivatives, particularly esters, are promising candidates for the development of new liquid crystals. The structurally similar 6-substituted-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid p-cyanophenyl esters have been shown to exhibit nematic liquid crystal phases, which are crucial for applications in display technologies. google.com By carefully designing the ester derivatives of this compound, it may be possible to create new liquid crystal materials with tailored properties such as a broad nematic range, low viscosity, and specific dielectric anisotropy.

Beyond liquid crystals, derivatives of this compound could be incorporated into polymers to create materials with enhanced properties. ontosight.ai For example, the introduction of the ethoxycyclohexyl group into a polymer backbone could improve its thermal stability, solubility, and mechanical properties. These functional polymers could find applications in coatings, adhesives, and specialty plastics.

The integration of this compound derivatives into nanomaterials is another exciting frontier. For instance, they could be used to functionalize the surface of nanoparticles, modifying their dispersibility and creating new hybrid materials with unique optical or electronic properties. The self-assembly of specifically designed derivatives could also lead to the formation of novel nanostructures such as nanotubes, vesicles, or organogels.

Development of More Sustainable and Circular Synthetic Approaches

The chemical industry is under increasing pressure to adopt more sustainable and circular practices. Future research on this compound will undoubtedly focus on developing greener synthetic routes. This includes the use of renewable feedstocks, the reduction of waste, and the design of processes that are more energy-efficient.

One promising approach is the use of biomass-derived starting materials. For example, the synthesis of related cyclohexanecarboxylic acid derivatives from sugar-derived muconic acid and fumaric acid has been reported. rsc.org Similar bio-based routes could potentially be developed for this compound, reducing its reliance on petrochemical feedstocks.

The principles of green chemistry will be central to the development of new synthetic methods. This includes the use of environmentally benign solvents, catalysts that can be easily recovered and reused, and processes that have high atom economy. nih.gov For instance, catalytic routes that avoid the use of stoichiometric reagents are highly desirable.

Furthermore, the concept of a circular economy will drive research towards the development of recyclable materials based on this compound. This could involve designing polymers with cleavable linkages that allow for the recovery of the monomeric units, or developing processes for the chemical recycling of materials at the end of their life cycle.

Interdisciplinary Research Synergies with Physics, Engineering, and Materials Science for Advanced Applications

The full potential of this compound and its derivatives will only be realized through strong interdisciplinary collaborations. The development of new functional materials, for example, requires a close partnership between chemists who design and synthesize the molecules, and materials scientists who characterize their properties and process them into functional forms.

The application of these materials in advanced technologies will necessitate further collaboration with physicists and engineers. For instance, the development of new liquid crystal displays based on this compound derivatives would involve physicists to model and understand the electro-optical behavior of the materials, and engineers to design and fabricate the display devices.

Similarly, if derivatives of this compound are explored for biomedical applications, collaborations with biologists, pharmacologists, and medical researchers will be essential. These interdisciplinary synergies will be crucial for translating fundamental research into real-world applications and for driving innovation in fields ranging from electronics and photonics to healthcare and sustainable technologies. The journey from a molecule to a market-ready product is a complex one that thrives on the convergence of expertise from diverse scientific and engineering disciplines.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-ethoxycyclohexanecarboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions starting with cyclohexane derivatives. For example:

Substitution : Introduce the ethoxy group via nucleophilic substitution using ethyl bromide or ethanol under acidic/basic conditions (e.g., NaOEt in ethanol) .

Oxidation : Oxidize a substituted cyclohexane precursor (e.g., 4-ethoxycyclohexanol) using KMnO₄ or CrO₃ to form the carboxylic acid moiety .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

  • Key Considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis.

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • NMR :
  • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethoxy -CH₃), δ 3.4–3.6 ppm (ethoxy -CH₂), and δ 12–13 ppm (carboxylic acid proton) .
  • ¹³C NMR : Peaks at ~65–70 ppm (ethoxy C-O) and ~175–180 ppm (carboxylic acid C=O) .
  • Mass Spectrometry : Molecular ion peak at m/z 172 (C₉H₁₆O₃) with fragmentation patterns indicating loss of COOH (-44) or ethoxy groups (-45) .
    • Validation : Compare spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Variables to Test :

  • Catalysts : Compare Pd/C vs. PtO₂ for hydrogenation steps (e.g., in nitro-group reductions) .
  • Solvents : Polar aprotic solvents (DMF, DMSO) may enhance substitution efficiency .
  • Temperature : Higher temperatures (80–100°C) improve reaction rates but risk side reactions (e.g., over-oxidation) .
    • Design of Experiments (DoE) : Use factorial designs to identify interactions between variables. For example, a 2³ factorial design testing catalyst type, solvent polarity, and temperature .

Q. How to resolve contradictions in stereochemical assignments of this compound derivatives?

  • Challenges : Isomers (cis/trans) may exhibit overlapping spectral data.
  • Solutions :

  • 2D NMR : Use NOESY or COSY to detect spatial proximity between ethoxy and carboxylic acid groups .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What role does this compound play in drug design?

  • Applications :

  • Scaffold for Bioactive Molecules : Its cyclohexane backbone and ethoxy group enhance lipid solubility, making it suitable for CNS-targeting drugs .
  • Enzyme Inhibition : The carboxylic acid group can chelate metal ions in enzyme active sites (e.g., metalloproteases) .
    • Methodology :

Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) using AutoDock Vina .

In Vitro Assays : Test inhibitory activity via fluorescence-based enzymatic assays .

Q. How does this compound behave under varying pH conditions?

  • Stability Studies :

  • Acidic Conditions : Protonation of the carboxylic acid group (pKa ~4.5) may precipitate the compound .
  • Basic Conditions : Deprotonation (pH >9) increases solubility but risks ester hydrolysis of the ethoxy group .
    • Analytical Tools : Use UV-Vis spectroscopy to monitor pH-dependent conformational changes (λmax shifts) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

  • Case Study : Conflicting IC₅₀ values in enzyme inhibition assays.
  • Resolution Steps :

Standardize Assays : Ensure consistent substrate concentrations and incubation times .

Control for Isomers : Separate cis/trans isomers via chiral HPLC before testing .

Validate with Orthogonal Methods : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.